molecular formula C17H16ClNO6S B13841857 Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate

Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate

Cat. No.: B13841857
M. Wt: 397.8 g/mol
InChI Key: FYVOPSSUPUEKNU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate is a chemical compound that belongs to the class of dioxolanes. It is characterized by the presence of a 1,3-dioxolane ring, a sulfamoyl group, and a benzoate ester. This compound is known for its broad-spectrum fungicidal properties and is used in various agricultural and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate typically involves the reaction of 2-chloro-4-aminobenzoic acid with 3-(1,3-dioxolan-2-yl)phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate is unique due to its specific structural features, such as the presence of both a dioxolane ring and a sulfamoyl group, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H16ClNO6S

Molecular Weight

397.8 g/mol

IUPAC Name

methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate

InChI

InChI=1S/C17H16ClNO6S/c1-23-16(20)14-6-5-13(10-15(14)18)26(21,22)19-12-4-2-3-11(9-12)17-24-7-8-25-17/h2-6,9-10,17,19H,7-8H2,1H3

InChI Key

FYVOPSSUPUEKNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCO3)Cl

Origin of Product

United States

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